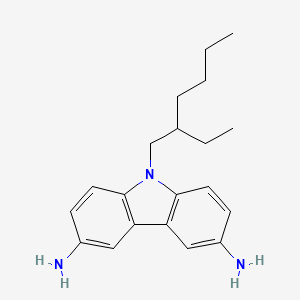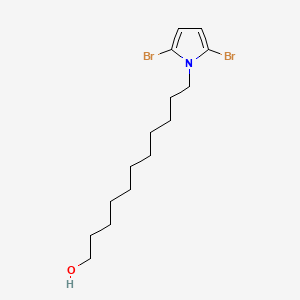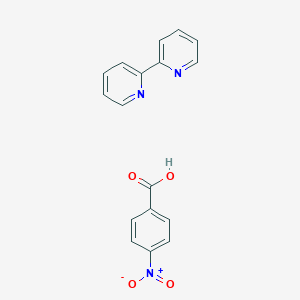
4-Nitrobenzoic acid;2-pyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzoic acid;2-pyridin-2-ylpyridine: is a compound that combines the structural features of 4-nitrobenzoic acid and 2-pyridin-2-ylpyridine. 4-Nitrobenzoic acid is an organic compound with the formula C₆H₄(NO₂)CO₂H, known for its pale yellow solid form . It is a precursor to various other compounds, including 4-aminobenzoic acid and 4-nitrobenzoyl chloride
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
4-Nitrobenzoic Acid:
Oxidation of 4-nitrotoluene: This is a common method where 4-nitrotoluene is oxidized using agents like nitric acid, chromic acid, or permanganates. The reaction typically involves heating the mixture and then purifying the product through filtration and recrystallization.
Industrial Production: The industrial production of 4-nitrobenzoic acid often involves the oxidation of 4-nitrotoluene using sulfuric acid and sodium dichromate. This method is efficient and yields a high purity product.
-
2-Pyridin-2-ylpyridine:
Synthesis from Pyridine Derivatives: This compound can be synthesized through various methods, including the coupling of pyridine derivatives under specific conditions. The exact synthetic route can vary depending on the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-Nitrobenzoic acid can undergo oxidation reactions to form compounds like 4-nitrobenzoyl chloride.
Reduction: It can be reduced to form 4-aminobenzoic acid, which is a precursor to the anesthetic procaine.
Substitution: The nitro group in 4-nitrobenzoic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, chromic acid, permanganates.
Reducing Agents: Hydrogen gas, catalytic palladium, or other reducing agents.
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products:
4-Aminobenzoic Acid: Formed through the reduction of 4-nitrobenzoic acid.
4-Nitrobenzoyl Chloride: Formed through the oxidation of 4-nitrobenzoic acid.
Applications De Recherche Scientifique
Chemistry:
Ligand in Coordination Chemistry: 2-Pyridin-2-ylpyridine is widely used as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Precursor to Anesthetics: 4-Nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine.
Industry:
Intermediate in Chemical Synthesis: Both 4-nitrobenzoic acid and 2-pyridin-2-ylpyridine are used as intermediates in the synthesis of various chemical compounds.
Mécanisme D'action
4-Nitrobenzoic Acid:
Reduction Mechanism: The reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid involves the transfer of electrons to the nitro group, converting it to an amino group.
2-Pyridin-2-ylpyridine:
Coordination with Metals: This compound acts as a ligand, coordinating with metal ions through its nitrogen atoms, forming stable complexes.
Comparaison Avec Des Composés Similaires
3-Nitrobenzoic Acid: Another isomer of nitrobenzoic acid, used as a precursor to dyes.
2-Nitrobenzoic Acid: Used in the preparation of various chemical compounds.
Uniqueness:
4-Nitrobenzoic Acid: Its role as a precursor to anesthetics like procaine makes it unique among its isomers.
2-Pyridin-2-ylpyridine: Its ability to form stable coordination complexes with metals distinguishes it from other pyridine derivatives.
Propriétés
Numéro CAS |
781671-18-9 |
|---|---|
Formule moléculaire |
C17H13N3O4 |
Poids moléculaire |
323.30 g/mol |
Nom IUPAC |
4-nitrobenzoic acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H5NO4/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
Clé InChI |
VNYNRCBZMRVVBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
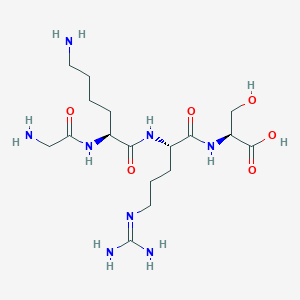
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
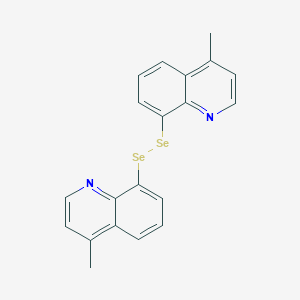
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
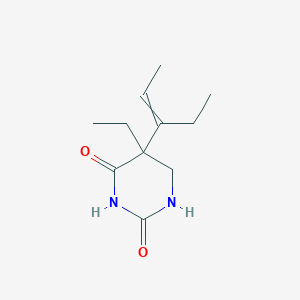
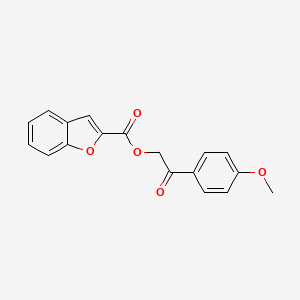
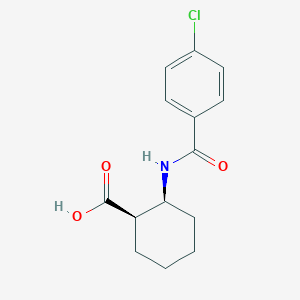
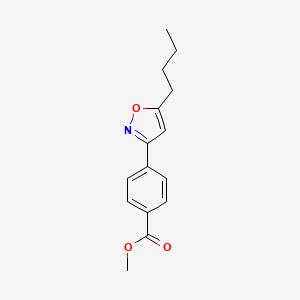
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
